molecular formula C14H13N5O2 B12457552 N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B12457552
M. Wt: 283.29 g/mol
InChI Key: FXHLYIXNDRMPQN-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that features a benzodioxin ring fused with a pyrazolopyrimidine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps. One common approach is to start with the preparation of the benzodioxin ring, which can be synthesized through the cyclization of catechol with ethylene glycol under acidic conditions . The pyrazolopyrimidine core can be constructed via the condensation of appropriate hydrazine derivatives with pyrimidine precursors . The final step involves coupling the benzodioxin moiety with the pyrazolopyrimidine core using suitable linking reagents and conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-(2,6-dimethoxyphenoxy)ethanamine: This compound is similar in structure but has different functional groups, leading to distinct biological activities.

    1,4-Benzodioxin, 2,3-dihydro-: A simpler compound that serves as a precursor in the synthesis of more complex derivatives.

Uniqueness

N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its fused ring structure, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C14H13N5O2

Molecular Weight

283.29 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C14H13N5O2/c1-2-4-12-11(3-1)20-7-9(21-12)5-15-13-10-6-18-19-14(10)17-8-16-13/h1-4,6,8-9H,5,7H2,(H2,15,16,17,18,19)

InChI Key

FXHLYIXNDRMPQN-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CNC3=NC=NC4=C3C=NN4

Origin of Product

United States

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